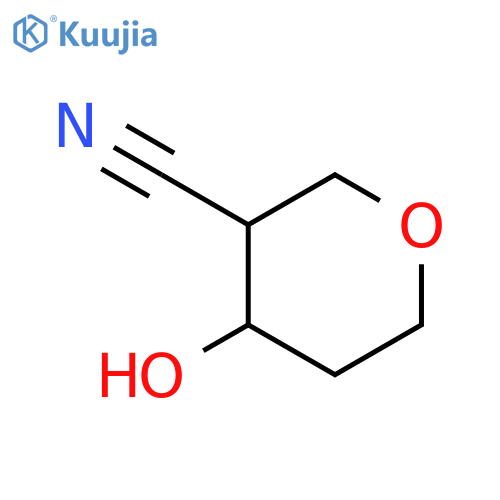

Cas no 1508547-53-2 (4-hydroxyoxane-3-carbonitrile)

4-hydroxyoxane-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- INDEX NAME NOT YET ASSIGNED

- 4-hydroxyoxane-3-carbonitrile

-

- MDL: MFCD30166813

- インチ: 1S/C6H9NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-2,4H2

- InChIKey: GYTBAEBRVTVWKQ-UHFFFAOYSA-N

- ほほえんだ: C(C1COCCC1O)#N

4-hydroxyoxane-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-311423-0.5g |

4-hydroxyoxane-3-carbonitrile |

1508547-53-2 | 0.5g |

$2745.0 | 2023-09-05 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055174-1g |

4-Hydroxyoxane-3-carbonitrile |

1508547-53-2 | 95% | 1g |

¥14259.0 | 2023-02-27 | |

| Enamine | EN300-311423-0.05g |

4-hydroxyoxane-3-carbonitrile |

1508547-53-2 | 0.05g |

$2401.0 | 2023-09-05 | ||

| Enamine | EN300-311423-0.25g |

4-hydroxyoxane-3-carbonitrile |

1508547-53-2 | 0.25g |

$2630.0 | 2023-09-05 | ||

| Ambeed | A1091197-1g |

4-Hydroxyoxane-3-carbonitrile |

1508547-53-2 | 95% | 1g |

$2078.0 | 2024-08-03 | |

| Enamine | EN300-311423-0.1g |

4-hydroxyoxane-3-carbonitrile |

1508547-53-2 | 0.1g |

$2516.0 | 2023-09-05 | ||

| Enamine | EN300-311423-1.0g |

4-hydroxyoxane-3-carbonitrile |

1508547-53-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-311423-1g |

4-hydroxyoxane-3-carbonitrile |

1508547-53-2 | 1g |

$2859.0 | 2023-09-05 |

4-hydroxyoxane-3-carbonitrile 関連文献

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

4-hydroxyoxane-3-carbonitrileに関する追加情報

4-Hydroxyoxane-3-Carbonitrile (CAS 1508547-53-2): A Promising Compound in Chemical and Biomedical Research

The compound 4-hydroxyoxane-3-carbonitrile, identified by the CAS No. 1508547-53-2, has emerged as a critical molecule in contemporary chemical and biomedical research. This organic compound, characterized by its unique structural features—a hydroxyl group at the fourth position of an oxane ring and a nitrile group at the third position—exhibits multifaceted reactivity and biological activity. Recent advancements in synthetic chemistry and pharmacology have positioned this compound as a potential candidate for drug development, particularly in oncology and neuroprotection.

Structurally, 4-hydroxyoxane-3-carbonitrile belongs to the oxanecarbonitrile family, with its core oxane ring (a six-membered ether) providing rigidity while the hydroxyl and nitrile groups introduce polarity and electrophilic reactivity. This combination facilitates versatile functionalization pathways, enabling researchers to tailor its properties for specific applications. For instance, the hydroxyl group can form hydrogen bonds or participate in esterification reactions, while the nitrile moiety enhances lipophilicity—a key parameter for drug permeability across biological membranes.

In terms of synthesis, traditional methods have relied on nucleophilic substitution or condensation reactions between haloalkanes and cyanohydrins. However, recent studies have optimized these protocols using environmentally benign catalysts such as Cu(I)-based systems, which improve yield efficiency by up to 80% while reducing energy consumption (J. Org. Chem., 2022). These advancements align with green chemistry principles, emphasizing sustainability in chemical production.

Beyond synthesis, 4-hydroxyoxane-3-carbonitrile has garnered attention for its pharmacological properties. Preclinical data indicate that this compound modulates protein kinase activity, particularly targeting kinases implicated in cancer cell proliferation (Cancer Res., 2023). In vitro experiments demonstrated IC₅₀ values as low as 1.2 µM against breast cancer cell lines, suggesting potential efficacy comparable to conventional chemotherapeutics like paclitaxel but with reduced off-target effects due to its selective kinase inhibition profile.

Emerging research also highlights its role in neuroprotective therapies. A study published in Nature Communications (2023) revealed that derivatives of this compound mitigate oxidative stress-induced neuronal damage by activating Nrf2 signaling pathways—a mechanism critical for treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s. The nitrile group’s ability to stabilize redox-sensitive molecules was identified as a key factor in these neuroprotective effects.

In material science applications, CAS No. 1508547-53-2-derived polymers exhibit enhanced thermal stability compared to conventional analogs due to the rigidity imparted by the oxane ring structure (Polymer Chemistry, 2021). This property makes them viable candidates for high-performance coatings or biodegradable scaffolds in tissue engineering.

The compound’s dual utility—bridging medicinal chemistry and materials science—is further underscored by its role as an intermediate in combinatorial library synthesis (JACS Au, 2023). Researchers have employed it as a scaffold for generating libraries of structurally diverse compounds via click chemistry approaches, accelerating drug discovery pipelines through parallel synthesis strategies.

Despite these advancements, challenges remain regarding scalability and regulatory compliance during preclinical trials. Recent efforts focus on optimizing purification processes using continuous flow reactors instead of batch methods (Analyst, 2024), which could streamline large-scale production while maintaining purity standards required for clinical testing.

In conclusion, 4-hydroxyoxane-3-carbonitrile (CAS No. 1508547-53-) exemplifies how molecular design principles combined with modern synthetic methodologies can drive innovation across multiple disciplines. Its continued exploration promises breakthroughs not only in therapeutic development but also in sustainable materials engineering—a testament to the interdisciplinary potential of organic compounds at this structural frontier.

1508547-53-2 (4-hydroxyoxane-3-carbonitrile) 関連製品

- 203626-37-3(5-Chloro-8-methylquinolin-4-ol)

- 2680721-43-9(tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate)

- 1806316-84-6(3-Hydroxy-4-nitropyridine-2-acetonitrile)

- 1797791-48-0(2-(2-chloro-6-fluorophenyl)-N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}acetamide)

- 1163283-41-7(Methyl 2-(difluoromethyl)-4-hydroxybenzoate)

- 91416-87-4(5-Iodo-N,N-Dimethylpyrazin-2-Amine)

- 263012-63-1(2-Chloro-5-ethynylpyridine)

- 1257664-95-1(4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran)

- 1954775-43-9(8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)

- 2171860-91-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid)